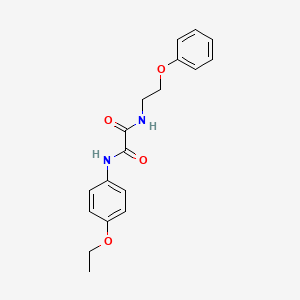
(4-ethoxy-4,4-diphenyl-2-butyn-1-yl)diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxy-4,4-diphenyl-2-butyn-1-yl)diethylamine hydrochloride, commonly known as EDBE, is a chemical compound used in scientific research. It is a hydrochloride salt of a tertiary amine and has a molecular weight of 427.0 g/mol. EDBE is a white to off-white crystalline powder that is soluble in water and organic solvents.
作用機序
EDBE acts as an agonist for GPR40 and GPR120 receptors. When EDBE binds to these receptors, it triggers a signaling cascade that results in the activation of various downstream pathways. The activation of GPR40 and GPR120 receptors has been shown to regulate insulin secretion, glucose metabolism, and inflammation.
Biochemical and Physiological Effects
EDBE has been shown to have various biochemical and physiological effects. Studies have shown that EDBE can increase insulin secretion, improve glucose tolerance, and reduce inflammation in various animal models. EDBE has also been shown to have anti-obesity effects and can improve lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using EDBE in lab experiments is its selectivity for GPR40 and GPR120 receptors. This allows researchers to study the specific effects of activating these receptors without affecting other signaling pathways. However, one limitation of using EDBE is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on EDBE. One potential area of research is to investigate the role of EDBE in regulating appetite and food intake. Another area of research is to study the effects of EDBE on insulin sensitivity and type 2 diabetes. Additionally, researchers can explore the use of EDBE as a potential therapeutic agent for various metabolic disorders.
合成法
EDBE is synthesized using a multistep process that involves the reaction of 4-bromo-4'-ethoxy-1,1'-biphenyl with diethylamine and lithium diisopropylamide. The resulting intermediate is then reacted with 2-butyne-1,4-diol to form EDBE. The final product is obtained as a hydrochloride salt by reacting EDBE with hydrochloric acid.
科学的研究の応用
EDBE is primarily used in scientific research as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a crucial role in various physiological processes, including neurotransmission, hormone secretion, and immune response. EDBE has been shown to selectively bind to a specific subfamily of GPCRs called GPR40 and GPR120.
特性
IUPAC Name |
4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-18-22(24-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7-12,14-17H,4-6,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZONMKRYZOTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)




![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
